An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,5-dichlorothiophene-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,5-dichlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorothiophene-3-carboxylate is a halogenated heterocyclic compound belonging to the thiophene class of molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2,5-dichlorothiophene-3-carboxylate, details experimental protocols for their determination, and explores its potential applications in drug development based on the activities of structurally related compounds.
Core Physicochemical Properties
Table 1: Physicochemical Data for Methyl 2,5-dichlorothiophene-3-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 2,5-dichlorothiophene-3-carboxylate | [2] |
| CAS Number | 145129-54-0 | [2] |
| Molecular Formula | C₆H₄Cl₂O₂S | [2] |
| Molecular Weight | 211.07 g/mol | [3] |
| Physical Form | Liquid | [2] |
| Appearance | Clear, colorless to pale yellow | [2] |
| Refractive Index (n20/D) | 1.5610 - 1.5650 @ 20°C | [2] |
| Boiling Point | Data not available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Data not available | |
| SMILES | COC(=O)C1=C(Cl)SC(Cl)=C1 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of chemical compounds are outlined below. These are generalized protocols that can be applied to Methyl 2,5-dichlorothiophene-3-carboxylate.
Determination of Boiling Point (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
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Thiele tube
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Thermometer (calibrated)
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Capillary tube (sealed at one end)
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Small test tube
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Heat source (e.g., Bunsen burner or heating mantle)
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Liquid paraffin or other suitable heating oil
Procedure:
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A small amount of Methyl 2,5-dichlorothiophene-3-carboxylate is placed in the small test tube.
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The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
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The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is clamped within the Thiele tube containing the heating oil, making sure the oil level is above the sample level.
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The side arm of the Thiele tube is gently heated.
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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The temperature at which a continuous and rapid stream of bubbles emerges is noted.
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The heat source is removed, and the apparatus is allowed to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
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Small test tubes
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Vortex mixer
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Graduated pipettes
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A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
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A small, measured amount of Methyl 2,5-dichlorothiophene-3-carboxylate (e.g., 10 mg) is placed into a series of test tubes.
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A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.
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The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
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The mixture is allowed to stand and is visually inspected for the presence of undissolved solute.
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If the compound dissolves completely, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."
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For quantitative analysis, the process can be repeated with increasing volumes of solvent until complete dissolution is observed, allowing for the calculation of solubility in terms of mg/mL.
Synthesis of Methyl 2,5-dichlorothiophene-3-carboxylate
Proposed Synthesis Workflow:
Caption: Proposed Fischer esterification workflow for the synthesis of Methyl 2,5-dichlorothiophene-3-carboxylate.
Potential Applications in Drug Development
Thiophene-containing compounds are a cornerstone in the development of new therapeutic agents.[1] The structural motif is present in numerous approved drugs with diverse pharmacological activities. While specific studies on Methyl 2,5-dichlorothiophene-3-carboxylate are limited, the biological activities of closely related dichlorothiophene derivatives provide insights into its potential applications.
Anticancer Activity
Derivatives of 3-acetyl-2,5-dichlorothiophene have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, liver, and prostate cancer.[4] Chalcones synthesized from 2-acetyl-4,5-dichlorothiophene have also shown potent toxicity against colorectal cancer cells.[5] The anticancer effects of some thiophene derivatives have been linked to the induction of apoptosis and interference with critical cellular signaling pathways, such as the p53 pathway.[4][6]
Logical Relationship of Potential Anticancer Action:
Caption: Postulated mechanism of anticancer activity for dichlorothiophene derivatives.
Antimicrobial Activity
Thiophene derivatives are well-documented for their broad-spectrum antimicrobial properties.[7] While specific data for Methyl 2,5-dichlorothiophene-3-carboxylate is not available, related thiophene structures have shown activity against both Gram-positive and Gram-negative bacteria.[8] The presence of the thiophene ring and halogen substituents can contribute to the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.[7]
Conclusion
Methyl 2,5-dichlorothiophene-3-carboxylate is a chemical intermediate with potential for further investigation in the field of drug discovery. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its further characterization. The documented anticancer and antimicrobial activities of structurally similar compounds suggest that this molecule and its derivatives could serve as valuable scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological activities and mechanism of action.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2,5-dichlorothiophene-3-carboxylate, 98% 1 g | Request for Quote [thermofisher.com]
- 3. METHYL 2,5-DICHLOROTHIOPHENE-3-CARBOXYLATE | VSNCHEM [vsnchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Anticancer activity of new cationic arylthiophenes against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
